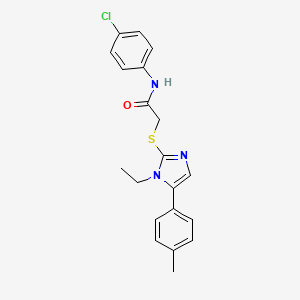
N-(4-chlorophenyl)-2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide, commonly known as CTAP, is a chemical compound that has been extensively studied for its potential in various scientific research applications. CTAP is a thioacetamide derivative that has been shown to have a range of biochemical and physiological effects, making it an interesting compound for researchers across different fields.
作用机制
CTAP acts as a competitive antagonist of the delta opioid receptor, binding to the receptor and preventing the binding of endogenous opioid peptides. This results in a decrease in the activation of the delta opioid receptor and a reduction in the downstream signaling pathways that are activated by this receptor.
Biochemical and Physiological Effects:
CTAP has been shown to have a range of biochemical and physiological effects. In addition to its role as a delta opioid receptor antagonist, CTAP has been shown to modulate the activity of other receptors such as the mu opioid receptor and the nociceptin receptor. CTAP has also been shown to have effects on various neurotransmitter systems, including the dopamine, serotonin, and norepinephrine systems.
实验室实验的优点和局限性
One of the main advantages of using CTAP in lab experiments is its high potency and selectivity as a delta opioid receptor antagonist. This makes it a valuable tool for researchers studying the role of this receptor in various physiological processes. However, one limitation of using CTAP is its potential for off-target effects on other receptors and neurotransmitter systems, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on CTAP. One potential direction is the development of more selective and potent delta opioid receptor antagonists based on the structure of CTAP. Another direction is the study of the effects of CTAP on other physiological processes, such as inflammation and immune function. Additionally, further research is needed to fully understand the potential off-target effects of CTAP on other receptors and neurotransmitter systems.
合成方法
The synthesis of CTAP involves the reaction of 4-chlorobenzaldehyde with 1-ethyl-5-(p-tolyl)-1H-imidazole-2-thiol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with acetic anhydride to yield the final product, CTAP.
科学研究应用
CTAP has been studied extensively for its potential in various scientific research applications. One of the most notable applications of CTAP is in the study of opioid receptors. CTAP has been shown to be a potent and selective antagonist of the delta opioid receptor, making it a valuable tool for researchers studying the role of this receptor in various physiological processes.
属性
IUPAC Name |
N-(4-chlorophenyl)-2-[1-ethyl-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3OS/c1-3-24-18(15-6-4-14(2)5-7-15)12-22-20(24)26-13-19(25)23-17-10-8-16(21)9-11-17/h4-12H,3,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKTUTFVEPTAGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-3-(furan-2-ylmethyl)-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2785166.png)
![N-{(E)-2-(2-furyl)-1-[(methylamino)carbonyl]-1-ethenyl}benzamide](/img/structure/B2785168.png)
![6-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-3-carboxylic acid](/img/structure/B2785170.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2785172.png)
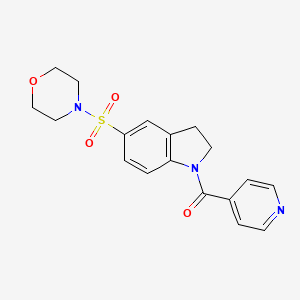
![1-[(2-chloro-4-methylphenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2785174.png)
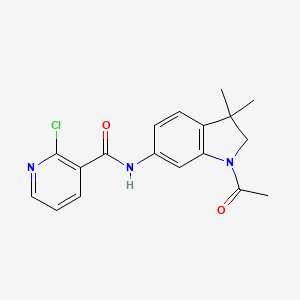
![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2785179.png)
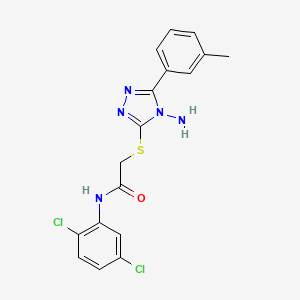
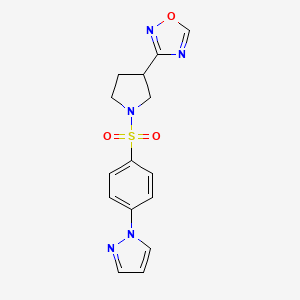

![Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2785186.png)
![Benzyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2785187.png)